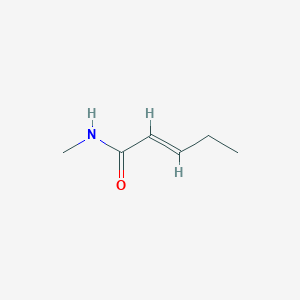

(E)-N-methylpent-2-enamide

Description

(E)-N-methylpent-2-enamide is an α,β-unsaturated amide characterized by a pent-2-enamide backbone with an N-methyl substituent and an (E)-configuration at the double bond. Its molecular formula is C₆H₁₁NO, with a molecular weight of 113.16 g/mol . The compound features 7 non-hydrogen bonds, including two rotatable bonds and a secondary amide group. The (E)-stereochemistry distinguishes it from its (Z)-isomer, which has distinct physicochemical properties due to spatial arrangement differences .

Properties

IUPAC Name |

(E)-N-methylpent-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-3-4-5-6(8)7-2/h4-5H,3H2,1-2H3,(H,7,8)/b5-4+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGJWBFOHDGOHPU-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CC(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

113.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of (E)-2-Methylpent-2-enoyl Chloride

The foundational step in this route involves converting (E)-2-methylpent-2-enoic acid to its corresponding acyl chloride. Source outlines two prevalent protocols:

Oxalyl Chloride Activation

A mixture of (E)-2-methylpent-2-enoic acid (1 equiv) and oxalyl chloride (3.5 equiv) in dichloromethane (DCM), catalyzed by dimethylformamide (DMF, 2 drops), reacts at 0°C for 15 minutes, followed by 2 hours at room temperature. This method achieves quantitative conversion to the acyl chloride, as confirmed by NMR analysis.

Thionyl Chloride Activation

Alternatively, thionyl chloride (1.1 equiv) reacts with the acid at room temperature for 20 hours, yielding the acyl chloride in 64% after aqueous workup. While slower, this method avoids stringent temperature control.

Amidation with Methylamine

The acyl chloride is subsequently reacted with methylamine. Source demonstrates this using ammonia, but adaptation to methylamine involves:

-

Dissolving methylamine hydrochloride (2 equiv) in DCM under argon.

-

Adding the acyl chloride dropwise at 0°C, followed by triethylamine (5 equiv) to scavenge HCl.

-

Stirring at room temperature until completion, typically 2–4 hours.

Workup : The crude product is extracted with DCM, washed with 5% KHSO and brine, then purified via silica chromatography (EtOAc/hexanes). Yields for analogous reactions range from 50% to 80%, depending on the amine nucleophilicity and steric hindrance.

HATU-Driven Coupling Reactions

Direct Amide Bond Formation

Source details the synthesis of enamides via HATU-mediated coupling, a method applicable to (E)-N-methylpent-2-enamide:

-

Activating (E)-2-methylpent-2-enoic acid (1 equiv) with HATU (1.2 equiv) and DIPEA (3 equiv) in DCM.

-

Adding methylamine (1.5 equiv) and stirring at room temperature for 12 hours.

Advantages :

-

Mild conditions preserve the E-configuration (98% retention).

-

Avoids hazardous reagents like oxalyl chloride.

Limitations :

-

Higher cost due to HATU usage.

-

Requires purification via column chromatography (EtOAc/hexanes, 1:1).

Organoaluminum-Promoted Condensation

Reaction of α,β-Unsaturated Esters with Methylamine

Source reports a two-step procedure for N-methylcinnamamide, adaptable to the target compound:

Synthesis of α,β-Unsaturated Ethyl Ester

A Wittig reaction between benzaldehyde-α-d and ethyl 2-(triphenylphosphoranylidene)acetate in DCM yields the ester (75%).

Me3_33Al-Mediated Aminolysis

-

Methylamine hydrochloride (2 equiv) is treated with MeAl (2 equiv) in DCM at 0°C.

-

The ester (1 equiv) is added dropwise, followed by warming to 21°C for 12 hours.

Workup : Hydrolysis with aqueous sodium potassium tartrate, extraction, and chromatography afford the amide in 50% yield.

Comparative Analysis of Methods

Key Observations :

-

Acyl Chloride Route : Highest scalability but requires corrosive reagents.

-

HATU Coupling : Optimal for lab-scale synthesis with minimal isomerization risk.

-

MeAl Method : Limited by lower yields and sensitivity to moisture.

Chemical Reactions Analysis

Types of Reactions: (E)-N-methylpent-2-enamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

Substitution: The double bond in the pent-2-ene chain can undergo electrophilic addition reactions with halogens or hydrogen halides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in carbon tetrachloride for halogenation.

Major Products:

Oxidation: Pent-2-enoic acid or pentan-2-one.

Reduction: N-methylpentan-2-amine.

Substitution: 2-bromo-N-methylpentanamide.

Scientific Research Applications

(E)-N-methylpent-2-enamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.

Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-N-methylpent-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Pent-3-enamide Derivatives

Positional isomers such as pent-3-enamides differ in the location of the double bond (C3–C4 vs. C2–C3 in the target compound). Examples include:

- (E)-N-carbamoyl-2-propan-2-ylpent-3-enamide

- N-(4-methylphenyl)sulfonylpent-3-enamide

- N-methoxy-N,4-dimethylpent-3-enamide

These compounds often exhibit reduced rotational freedom compared to pent-2-enamides due to the double bond’s position. For instance, N-benzyl-4-phenylpent-3-enamide (from ) shows enhanced rigidity, influencing its reactivity in polymerization or cycloaddition reactions .

Table 1: Key Differences Between Pent-2-enamide and Pent-3-enamide Derivatives

Stereoisomers: (Z)-N-methylpent-2-enamide

The (Z)-isomer shares the same molecular formula but differs in stereochemistry. Key contrasts include:

- Bond angles and dipole moments : The (Z)-isomer’s cis-configuration creates a bent geometry, leading to higher polarity compared to the (E)-isomer’s linear arrangement .

- Thermodynamic stability : The (E)-isomer is generally more stable due to reduced steric hindrance between substituents.

Table 2: (E) vs. (Z)-N-methylpent-2-enamide

| Property | (E)-Isomer | (Z)-Isomer |

|---|---|---|

| Configuration | Trans | Cis |

| Molecular entropy* | Higher (favors disorder) | Lower |

| Synthetic yield | Dominant in most routes | Minor product |

Functional Group Variants

a. N-Methoxy-N-methylpent-2-enamide

This derivative replaces the N-methyl group with an N-methoxy-N-methyl moiety. It is used in RNA splicing modulators (e.g., compound 21 in ), where the methoxy group enhances hydrogen-bonding capacity, improving target binding .

b. N-(2-Arylethyl)-2-methylprop-2-enamides

These analogs (e.g., N-(2-arylethyl)-2-methylprop-2-enamide ) feature aromatic substituents on the ethylamine side chain. They are synthesized in high yields (85–92%) via amidation reactions and are employed in molecularly imprinted polymers .

Table 3: Functional Group Impact on Properties

Pharmacologically Active Analogs

Compounds like (E)-N-(3-(5-(3-acetamidopropyl)-3,6-dioxopiperazin-2-yl)propyl)-5-hydroxy-3-methylpent-2-enamide () demonstrate the versatility of the pent-2-enamide scaffold in drug discovery. The addition of piperazine and acetamidopropyl groups enhances bioavailability and target specificity, as seen in marine-derived bioactive molecules .

Q & A

Q. What are the recommended synthetic routes for (E)-N-methylpent-2-enamide, and how can reaction efficiency be optimized?

this compound can be synthesized via condensation reactions between methylamine and pent-2-enoyl chloride derivatives. Key factors include temperature control (0–5°C to minimize side reactions) and inert atmosphere conditions to prevent oxidation. Solvent choice (e.g., THF or dichloromethane) impacts yield, with polar aprotic solvents favoring amide bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the (E)-isomer selectively .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structure?

- NMR : H NMR resolves the (E)-configuration via coupling constants ( for the α,β-unsaturated amide protons).

- IR : Strong absorption at ~1650 cm confirms the amide C=O stretch, while ~1600 cm indicates the conjugated double bond.

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies the molecular ion peak at .

Q. How does this compound participate in common organic reactions?

The compound undergoes:

- Oxidation : Forms epoxides or ketones using reagents like mCPBA or ozone.

- Reduction : Catalytic hydrogenation (H, Pd/C) saturates the double bond to yield N-methylpentanamide.

- Nucleophilic Substitution : Methoxy or aryl groups replace the methyl group on nitrogen under acidic/basic conditions .

Advanced Research Questions

Q. What computational methods are suitable for modeling this compound’s thermodynamic properties?

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level predicts molecular entropy, dipole moments, and conformational stability. Solvation effects (e.g., using the SMD model) improve accuracy for reaction Gibbs free energy in polar solvents. Entropy values derived from quantum chemical computations (e.g., 233.31 J/mol·K) align with experimental calorimetry data .

Q. How can researchers resolve contradictory spectral data in this compound analysis?

Contradictions in NMR or IR spectra often arise from impurities or isomerization. Strategies include:

- Dynamic NMR : Detects rotameric equilibria or cis-trans isomerization at elevated temperatures.

- X-ray Crystallography : SHELX-based refinement (SHELXL) resolves absolute configuration and bond-length discrepancies, particularly for crystalline derivatives .

Q. What experimental designs mitigate steric effects in this compound’s regioselective functionalization?

- Steric Maps : Molecular mechanics simulations (e.g., MMFF94) identify hindered sites on the pent-2-enamide backbone.

- Bulky Reagents : Use tert-butoxycarbonyl (Boc) groups to direct substitutions to less hindered positions.

- Kinetic Control : Low-temperature reactions (-78°C) favor less sterically demanding pathways .

Q. How do electronic effects influence this compound’s reactivity in cross-coupling reactions?

The α,β-unsaturated amide acts as an electron-deficient dienophile in Diels-Alder reactions. Electron-withdrawing substituents on the nitrogen (e.g., trifluoroethyl) enhance electrophilicity, enabling Pd-catalyzed couplings (e.g., Heck reactions) with aryl halides. Hammett σ values correlate with reaction rates in mechanistic studies .

Methodological Guidance

Q. What protocols ensure reproducibility in synthesizing this compound derivatives?

- Standardized Workflows : Document reaction parameters (e.g., stoichiometry, solvent purity) using platforms like ChemDraw or ELN.

- QC Checks : Validate intermediates via TLC and H NMR before proceeding.

- Crystallography : Deposit structure files (CIF) in public databases (e.g., CCDC) for peer validation .

Q. How should researchers design kinetic studies for this compound’s degradation?

- Pseudo-First-Order Conditions : Use excess reagent (e.g., hydroxide ions) to simplify rate law determination.

- Arrhenius Analysis : Monitor rate constants at 3+ temperatures to calculate activation energy ().

- HPLC Tracking : Quantify degradation products (e.g., hydrolyzed amides) with UV detection at 210 nm .

Q. What strategies validate the biological relevance of this compound in enzyme interaction studies?

- Docking Simulations : AutoDock Vina predicts binding affinities to target enzymes (e.g., proteases).

- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (, ) for ligand-enzyme binding.

- Mutagenesis : Engineer enzyme active sites to assess steric/electronic complementarity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.